Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride
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Overview
Description
Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl It is a derivative of methanamine, featuring a cyclopropyl group and a fluorinated aromatic ring with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of cyclopropylamine with 2-fluoro-3-methoxybenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2-fluoro-3-(trifluoromethyl)phenyl)methanamine
- Cyclopropyl(2,6-difluorophenyl)methanamine
- Cyclopropyl(2,6-dimethoxypyridin-3-yl)methanamine
- Cyclopropyl(3-cyclopropyl-4-fluorophenyl)methanamine
Uniqueness
Cyclopropyl(2-fluoro-3-methoxyphenyl)methanamine hydrochloride is unique due to the presence of both a cyclopropyl group and a fluorinated aromatic ring with a methoxy substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
cyclopropyl-(2-fluoro-3-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-9-4-2-3-8(10(9)12)11(13)7-5-6-7;/h2-4,7,11H,5-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSMKKEZWVCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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